molecular formula C22H18ClN5NaO9S3+ B12722897 5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt CAS No. 83400-15-1

5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B12722897
CAS No.: 83400-15-1
M. Wt: 651.0 g/mol
InChI Key: FNQNTLHCLDHAAU-UHFFFAOYSA-N
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Description

5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, including textile dyeing, biological staining, and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions.

    Substitution and Sulfonation: The resulting azo compound undergoes further substitution reactions to introduce the chloro, methyl, and methylsulphonyl groups. Sulfonation is carried out to introduce the sulfonic acid groups, which enhance the solubility of the dye in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo group can yield aromatic amines, which are often used as intermediates in the synthesis of other dyes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonic acid derivatives.

Major Products

    Oxidation Products: Azoxy compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.

    Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.

Biology

    Biological Staining: Used to stain tissues and cells for microscopic examination.

    Biochemical Assays: Utilized in enzyme-linked immunosorbent assays (ELISA) and other biochemical tests.

Medicine

    Pharmaceutical Research: Investigated for potential use in drug delivery systems and as a therapeutic agent.

Industry

    Textile Industry: Widely used for dyeing fabrics due to its vibrant color and stability.

    Paper Industry: Employed in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid tissues.

    Acid Orange 7: Employed in textile dyeing and as a biological stain.

Uniqueness

5-((5-Chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chloro, methyl, and methylsulphonyl groups enhances its stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

83400-15-1

Molecular Formula

C22H18ClN5NaO9S3+

Molecular Weight

651.0 g/mol

IUPAC Name

sodium;5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H18ClN5O9S3.Na/c1-11-18(23)21(26-22(24-11)38(2,30)31)25-15-10-14(39(32,33)34)8-12-9-16(40(35,36)37)19(20(29)17(12)15)28-27-13-6-4-3-5-7-13;/h3-10,29H,1-2H3,(H,24,25,26)(H,32,33,34)(H,35,36,37);/q;+1

InChI Key

FNQNTLHCLDHAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O)Cl.[Na+]

Origin of Product

United States

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